![molecular formula C13H15NO B12587681 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- CAS No. 585571-70-6](/img/structure/B12587681.png)
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- typically involves the reaction of indole with appropriate alkylating agents under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole compounds.
Scientific Research Applications
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Indole derivatives are known for their role in cell signaling and regulation.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as a partial agonist at serotonin receptors, leading to the modulation of neurotransmitter release and subsequent physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- can be compared with other indole derivatives, such as:
1H-Indole, 2-methyl-: Known for its simpler structure and different reactivity profile.
1H-Indole-3-carbaldehyde: Used in the synthesis of various bioactive compounds.
1H-Indole-2-carboxylic acid, 1-methyl-: Noted for its applications in medicinal chemistry.
The uniqueness of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
585571-70-6 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-methyl-2-(prop-2-enoxymethyl)indole |
InChI |
InChI=1S/C13H15NO/c1-3-8-15-10-12-9-11-6-4-5-7-13(11)14(12)2/h3-7,9H,1,8,10H2,2H3 |
InChI Key |
OBPHVNICCGDZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1COCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)
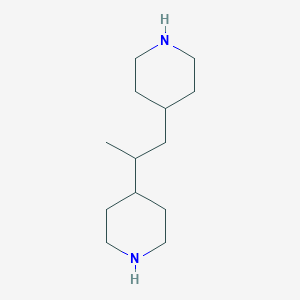
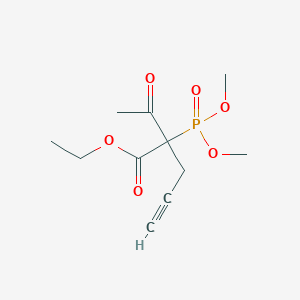
![Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester](/img/structure/B12587633.png)

![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)
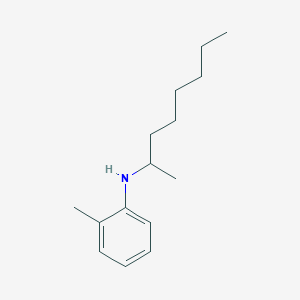
![5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine](/img/structure/B12587655.png)
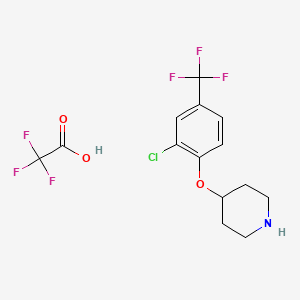
![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)
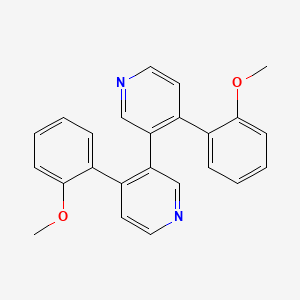
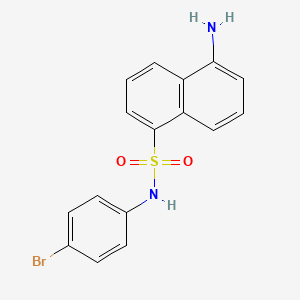
![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)
